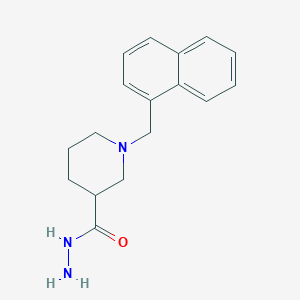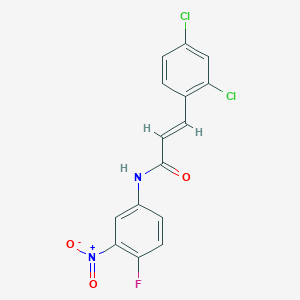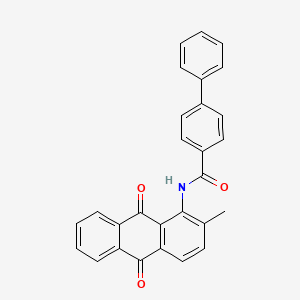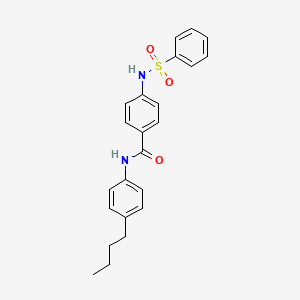![molecular formula C23H21N3O4 B4946918 2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 6238-84-2](/img/structure/B4946918.png)
2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound that features a furan ring, a piperazine ring, and an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-carbonyl Chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(Furan-2-carbonyl)piperazine.
Alkylation: The resulting compound is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Cyclization: Finally, the compound undergoes cyclization with phthalic anhydride to form the benzo[de]isoquinoline-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups in the isoquinoline structure can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as a building block in drug development.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to DNA, inhibiting replication and transcription processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione: Similar in structure but with variations in the substituents on the piperazine or isoquinoline rings.
4-(Furan-2-carbonyl)piperazine: Lacks the isoquinoline structure but shares the furan and piperazine rings.
Benzo[de]isoquinoline-1,3-dione derivatives: Compounds with similar isoquinoline structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of the furan, piperazine, and isoquinoline structures, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21-17-6-1-4-16-5-2-7-18(20(16)17)22(28)26(21)14-11-24-9-12-25(13-10-24)23(29)19-8-3-15-30-19/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJKFBUCRGARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387500 |
Source


|
| Record name | 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-84-2 |
Source


|
| Record name | 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-beta-alaninate](/img/structure/B4946843.png)

![2-[3-(Methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propyl ether](/img/structure/B4946857.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]propanamide trifluoroacetate](/img/structure/B4946875.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4946878.png)


![1-(3-chlorophenyl)-4-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4946895.png)

![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-L-prolinamide](/img/structure/B4946912.png)
![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4946915.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B4946920.png)
![N-[2-(methylthio)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4946924.png)
